N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant pharmacological potential. It is classified under the category of dihydropyridine derivatives, which are known for their diverse biological activities. The compound's molecular formula is and it has a molecular weight of approximately 409.398 g/mol.
The synthesis of N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide generally involves several key steps:
The reactions are often monitored using thin-layer chromatography (TLC) to ensure complete conversion and purity of intermediates. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .
The compound features a dihydropyridine ring substituted with a 2,5-dimethoxyphenyl group and a 3-nitrobenzyl ether. The structural formula can be represented in various formats:
InChI=1S/C21H19N3O6/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
.The compound's molecular weight is approximately 409.398 g/mol, and it has a high purity level commonly reported at 95%.
N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical transformations:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors influencing the outcome of these reactions.
The mechanism of action for N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide primarily involves its interaction with biological targets in the central nervous system. Research indicates that compounds related to this structure exhibit significant antidepressant and nootropic activities.
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits notable antioxidant activity and potential anti-inflammatory effects .
N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific uses:
Research continues to explore its full range of applications within medicinal chemistry and pharmacology .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: